(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-methyl-propionamide (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-methyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13456132
InChI: InChI=1S/C17H27N3O/c1-14(18)17(21)19(2)13-16-10-6-7-11-20(16)12-15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13,18H2,1-2H3/t14-,16?/m0/s1
SMILES: CC(C(=O)N(C)CC1CCCCN1CC2=CC=CC=C2)N
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-methyl-propionamide

CAS No.:

Cat. No.: VC13456132

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-methyl-propionamide -

Specification

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
IUPAC Name (2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-methylpropanamide
Standard InChI InChI=1S/C17H27N3O/c1-14(18)17(21)19(2)13-16-10-6-7-11-20(16)12-15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13,18H2,1-2H3/t14-,16?/m0/s1
Standard InChI Key ACSZSSLFXHXYAJ-LBAUFKAWSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)CC1CCCCN1CC2=CC=CC=C2)N
SMILES CC(C(=O)N(C)CC1CCCCN1CC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N(C)CC1CCCCN1CC2=CC=CC=C2)N

Introduction

Structural and Physicochemical Properties

The compound’s structure combines a piperidine ring substituted with a benzyl group at the 1-position and a methyl-propionamide moiety at the 2-position. Key physicochemical properties include:

  • Boiling Point: Predicted to be 440.1±25.0 °C .

  • Density: Estimated at 1.041±0.06 g/cm³ .

  • pKa: 8.80±0.29, indicating moderate basicity .

Chirality plays a critical role in its interactions with biological targets. The (S)-configuration ensures optimal spatial alignment for receptor binding, as evidenced by enantiomer-specific activity in opioid receptor assays .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Piperidine Ring Formation: Cyclization of 1-benzyl-4-piperidone under reductive amination conditions yields the piperidine core.

  • Amide Bond Formation: Coupling the piperidine derivative with (S)-2-aminopropionamide using propionic anhydride or carbodiimide-based reagents.

  • Methylation: Introduction of the methyl group via alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in THF).

Key Reaction Conditions:

  • Alkylation: CH₃I/K₂CO₃/THF, >99% selectivity for N-methylation.

  • Purification: High-performance liquid chromatography (HPLC) with C18 columns achieves >98% purity.

Industrial Scalability

Industrial production employs automated synthesis systems to ensure reproducibility. Continuous flow reactors enhance yield (85–90%) while reducing reaction times. Critical challenges include maintaining stereochemical integrity during scale-up, addressed through chiral HPLC monitoring.

Chemical Reactivity and Derivative Formation

Alkylation and Reductive Amination

The secondary amine undergoes alkylation with electrophiles (e.g., propylene oxide) to form hydroxypropylamine derivatives (85:15 selectivity). Reductive amination with aldehydes (e.g., benzaldehyde) using NaBH₃CN yields N-benzyl analogues, pivotal for modifying receptor affinity .

Hydrolysis and Enzymatic Resolution

Acid-catalyzed hydrolysis (6M HCl, reflux) cleaves the amide bond, generating propionic acid and piperidinylmethylamine. Enzymatic resolution with lipases (e.g., CAL-B) resolves racemic mixtures, producing enantiopure (S)-amide.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions with maleic anhydride, forming bicyclic lactams under thermal (120°C, 24h) or microwave-assisted conditions (2h, 75–80% yield).

Compoundμ-Opioid Ki (nM)δ-Opioid Ki (nM)Selectivity (μ/δ)
Target Compound4.2>4,200>1,000
Hydroxy Derivative5.1>5,000>980
Fluoro Analog6.3>6,300>1,000

Neuroprotective Effects

In vitro studies show the compound reduces neuronal apoptosis induced by oxidative stress (H₂O₂) by 40–50% at 10 μM . Mechanistic studies suggest activation of the Nrf2-ARE pathway, enhancing antioxidant response element (ARE)-driven gene expression .

Antimicrobial Activity

Derivatives with electron-withdrawing groups (e.g., nitro) on the piperidine ring exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 32 μg/mL).

Applications in Medicinal Chemistry

Analgesic Development

The compound’s μ-opioid selectivity positions it as a lead candidate for non-addictive pain therapeutics. Structural modifications, such as fluorination at the 5-position of the tetrahydronaphthalenyl group, improve blood-brain barrier permeability (logP = 2.8 vs. 2.1 for parent compound) .

Neurological Disorders

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey Modificationμ-Opioid Ki (nM)
Target CompoundC₁₇H₂₇N₃ON-Methyl Propionamide4.2
N-Ethyl Derivative C₁₈H₂₉N₃OEthyl Group Substituent5.8
Cyclopropyl DerivativeC₁₉H₂₉N₃OCyclopropyl Substituent6.5

The N-methyl group enhances receptor binding entropy (-ΔS = 12.3 cal/mol·K) compared to bulkier substituents, optimizing ligand-receptor complementarity .

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